1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one
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Overview
Description
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one is an organic compound with the molecular formula C9H8F2OS and a molecular weight of 202.22 g/mol It is characterized by the presence of a difluoromethylthio group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
One common synthetic route includes the reaction of 4-bromoacetophenone with difluoromethylthiolate under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing groups.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one involves its interaction with molecular targets through its functional groups. The difluoromethylthio group can form hydrogen bonds and participate in hydrophobic interactions, while the ethanone group can act as an electrophile in various reactions. These interactions influence the compound’s reactivity and biological activity, affecting pathways such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one can be compared with other similar compounds, such as:
1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one: This compound has a trifluoromethylthio group instead of a difluoromethylthio group, which can affect its lipophilicity and reactivity.
1-{4-[(Methylthio)phenyl}ethan-1-one: The absence of fluorine atoms in the methylthio group results in different chemical properties and biological activities.
1-{4-[(Chloromethyl)sulfanyl]phenyl}ethan-1-one:
Properties
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZYCTROGSSATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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